molecular formula C6H4BrF3N2 B1381922 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine CAS No. 1781830-29-2

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B1381922
CAS No.: 1781830-29-2
M. Wt: 241.01 g/mol
InChI Key: QBQQCGIZPGZWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-iodopyrimidine . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrF3N2. It has an average mass of 226.982 Da and a monoisotopic mass of 225.935333 Da .


Chemical Reactions Analysis

This compound has been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors . It has also been used in the synthesis of novel pyrimidine derivatives containing an amide moiety .

Scientific Research Applications

Synthesis of Bi-Heterocycles

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is an efficient precursor in the synthesis of bi-heterocycles, such as (1,2,3-triazol-1-yl)methylpyrimidines. These compounds are synthesized through a stepwise process involving nucleophilic substitution and azide-alkyne cycloaddition reactions, leading to a series of 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines and their amino derivatives (Aquino et al., 2017).

Metal-Bearing Pyrimidines

The stability of 5-pyrimidyllithium species, when flanked by electron-withdrawing groups like trifluoromethyl and bromine, enables the production of 5-carboxylic acids from various substituted pyrimidines through halogen/metal permutation. This versatility highlights the role of substituted pyrimidines as intermediates in organic synthesis, particularly in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines (Schlosser et al., 2006).

Antiviral Activity

Substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from 5-bromo-substituted pyrimidines, show marked inhibitory activity against retroviruses, including HIV. These findings underscore the potential of bromo-substituted pyrimidines in the development of antiretroviral therapies (Hocková et al., 2003).

Optical and Antimicrobial Studies

5-Bromo-2-(trifluoromethyl)pyridine has been analyzed for its spectroscopic characteristics and optical properties, revealing its potential in the development of nonlinear optical (NLO) materials. Additionally, its impact on DNA and antimicrobial activities against various pathogens highlights its applicability in biomedical research (Vural & Kara, 2017).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

The synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine showcases the utility of bromo-substituted pyrimidines in the generation of novel heterocyclic compounds with potential pharmaceutical applications (Rahimizadeh et al., 2007).

Safety and Hazards

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

5-bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c1-3-11-2-4(7)5(12-3)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQCGIZPGZWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.